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Executive Summary

L-Methioninamide (H-Met-NH3) is the primary amide derivative of the essential amino acid L-
methionine.[1] Unlike its zwitterionic parent, L-methioninamide exists as a cationic species at
physiological pH, fundamentally altering its solubility, membrane permeability, and reactivity. It
serves as a critical intermediate in enzymatic peptide synthesis (kinetically controlled), a
structural probe in methionyl-tRNA synthetase inhibition, and a ligand in bioinorganic
coordination chemistry.

This guide details the physicochemical constants, solution thermodynamics, and synthetic
protocols required for the rigorous application of L-Methioninamide in drug development and
biochemical research.

Molecular Architecture & Fundamental Constants
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L-Methioninamide is most commonly handled as its hydrochloride salt (L-Methioninamide HCI)
to ensure stability against spontaneous hydrolysis and oxidation. The molecule features a
thioether side chain, a chiral

-carbon, and a C-terminal primary amide.

Tahle 1: Physicochemical Specifications (I -Methioninamide HCI)

Property Value | Description Note

(2S)-2-amino-4-

IUPAC Name (methylsulfanyl)butanamide
hydrochloride
CAS Number 16120-92-6 Free base: 6208-05-5

Molecular Formula

Molecular Weight 184.69 g/mol Free base: 148.23 g/mol
_ _ Distinct from L-Met (284°C
Melting Point 218.0 —222.0 °C
dec)
White to light yellow crystalline )
Appearance Hygroscopic
powder
Optical Rotation to in
High in
Solubility ] lonic character dominates
, MeOH; Low in

Expert Insight: The substitution of the carboxyl group (

) with an amide (
) removes the molecule's ability to form a zwitterion. Consequently, the

-ammonium group is the sole ionizable center in the pH 1-10 range, making the salt form (HCI)
crucial for maintaining solid-state integrity.
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Solution Thermodynamics & Stability
2.1 Acid-Base Dissociation (pKa Shift)

In free L-methionine, the

-ammonium pKa is approximately 9.2. In L-Methioninamide, the electron-withdrawing nature of
the amide carbonyl group (via induction) reduces the electron density on the adjacent nitrogen.

o Estimated pKa (

): 7.6 — 8.0

« Implication: At physiological pH (7.4), a significant fraction of L-Methioninamide exists as the
free base compared to L-Methionine. This lowers the energy barrier for nucleophilic attack in
peptide coupling reactions but also increases susceptibility to oxidative degradation.

2.2 Hydrolysis Kinetics

The amide bond is thermodynamically stable but kinetically labile in the presence of strong
acids, bases, or specific hydrolases.

Diagram 1: Hydrolysis Pathways The following diagram illustrates the competing pathways for
L-Methioninamide degradation and conversion.

Enzymatic Route (Acylase/Amidase)

Stereoselective o
L-Methioninamide Hydrolysis L-Methionine
(Substrate) (Hydrolysis Product)

+ H20 / H+ or OH-

Base-catalyzed

Alpha-proton abstraction Tetrahec!ral
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D-Methionine
(Racemization)
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Caption: Chemical and enzymatic hydrolysis pathways. Note the risk of racemization under
strongly basic conditions.

Synthetic Utility: Kinetically Controlled Ligation

One of the primary applications of L-Methioninamide is as a nucleophile in Kinetically
Controlled Peptide Synthesis (KCPS). Unlike thermodynamic synthesis (which requires
precipitation to drive equilibrium), KCPS relies on an enzyme (e.g., Papain, Trypsin) to transfer
an acyl group to the amine of L-Methioninamide faster than it hydrolyzes the acyl-enzyme
intermediate.

Mechanism of Action[2][3][4]

e Acyl-Enzyme Formation: The protease reacts with an activated ester substrate.

» Nucleophilic Attack: The unprotonated amine of L-Methioninamide attacks the acyl-enzyme
complex.

e Product Release: The peptide bond is formed, releasing the elongated peptide.
Critical Parameter: The ratio of synthesis (

) to hydrolysis (

) depends heavily on the pKa of the nucleophile. L-Methioninamide's lower pKa (approx 7.8)
compared to L-Methionine makes it a superior nucleophile at pH 8.0-9.0.

Diagram 2: Enzymatic Peptide Synthesis Workflow
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Caption: Kinetically controlled synthesis. Success depends on k_syn [MetNH2] >> k_hyd
[H20].

Analytical Characterization Protocols

To ensure data integrity in experimental workflows, the following self-validating protocols are

recommended.

Protocol A: Reverse-Phase HPLC Analysis

Purpose: Purity assessment and monitoring of hydrolysis.

Column: C18 (ODS),

mm, 5 um particle size.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (lon-pairing agent is essential to
retain the cationic amine).

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 0% B for 2 min, linear ramp to 30% B over 15 min.
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e Detection: UV at 210 nm (Amide bond) and 254 nm.

¢ Retention Logic: L-Methioninamide will elute before L-Methionine due to the ion-pairing effect
on the free acid of methionine, or after depending on the specific pH and column chemistry.
Validation Step: Inject a standard mix of L-Met and L-Met-NHz to confirm resolution.

Protocol B: Potentiometric Titration (pKa Determination)

Purpose: Determining the precise ionization state for buffer optimization.

e Preparation: Dissolve 0.1 mmol L-Methioninamide HCI in 10 mL degassed water containing
0.1 M KCI (to maintain ionic strength).

o Titrant: 0.1 M NaOH (standardized).
e Procedure: Titrate under

atmosphere at 25°C.

e Analysis: Plot pH vs. Volume NaOH. The half-equivalence point represents the pKa of the

-ammonium group.

o Self-Validation: The curve should show a single inflection point around pH 7.8. A second
inflection indicates hydrolysis or contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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